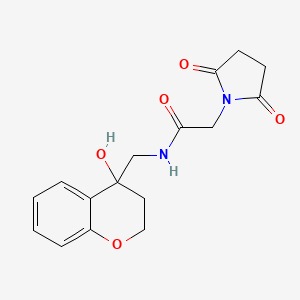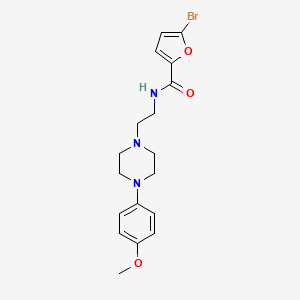![molecular formula C17H18N4O4 B2795006 N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1796966-09-0](/img/structure/B2795006.png)
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBD is a synthetic molecule that belongs to the class of benzodioxole-containing compounds. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide acts as a selective agonist for the M3 muscarinic receptor, which is a GPCR that is coupled to the Gq/11 signaling pathway. Upon binding to the receptor, this compound activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including smooth muscle contraction, glandular secretion, and neuronal function. It has been used as a tool for studying the function of GPCRs and has been shown to be a potent and selective agonist for the M3 muscarinic receptor. This compound has also been shown to have potential therapeutic applications, including the treatment of urinary incontinence and other disorders related to smooth muscle contraction.
实验室实验的优点和局限性
The advantages of using N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments include its high potency and selectivity for the M3 muscarinic receptor, which allows for precise control over the activation of this receptor. This compound has also been shown to be stable and easy to handle in lab settings. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, this compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for research on N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the use of this compound as a tool for studying the function of other GPCRs and their downstream signaling pathways. Additionally, more research is needed to understand the potential therapeutic applications of this compound, including its use in the treatment of urinary incontinence and other disorders related to smooth muscle contraction. Overall, this compound has significant potential for use in various fields of scientific research and warrants further investigation.
合成方法
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, starting with the reaction of 2-(chloromethyl)-1,3-benzodioxole with 2-amino-4-morpholinopyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to N-alkylation with N,N-dimethylformamide dimethyl acetal to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cell signaling and are involved in numerous physiological processes. This compound has been shown to act as a selective agonist for the M3 muscarinic receptor, which is a GPCR that is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and neuronal function.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(12-1-2-14-15(9-12)25-11-24-14)19-10-13-3-4-18-17(20-13)21-5-7-23-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNXXWTAQYOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)
![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)
![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)

![2-[(1R,2S,4R)-2-Amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid;hydrochloride](/img/structure/B2794938.png)
![5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2794942.png)
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)
![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)